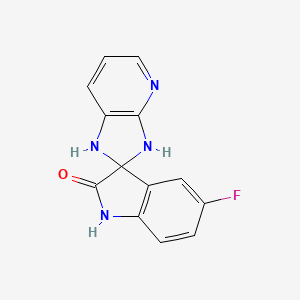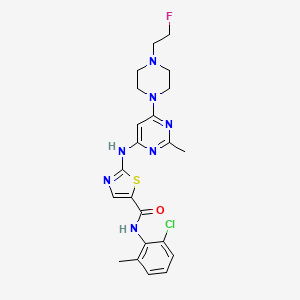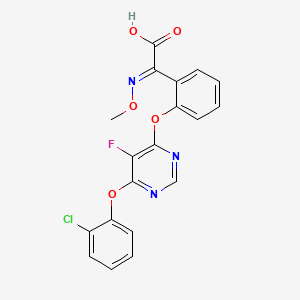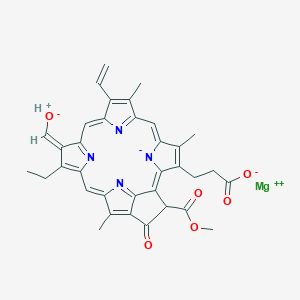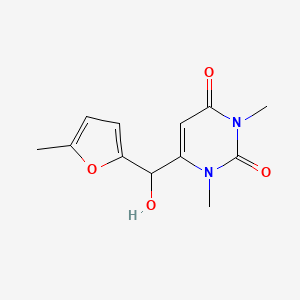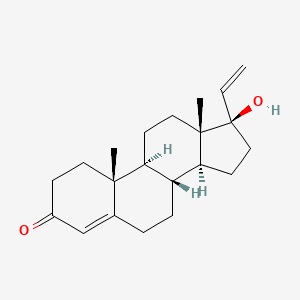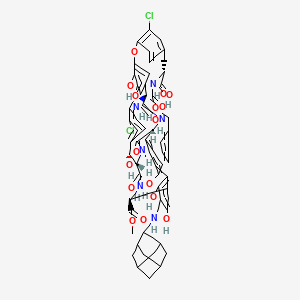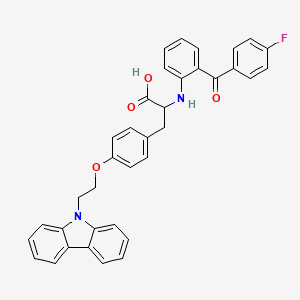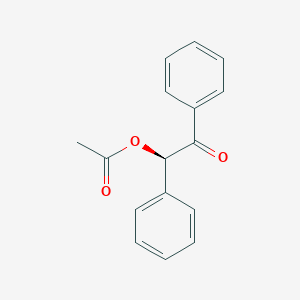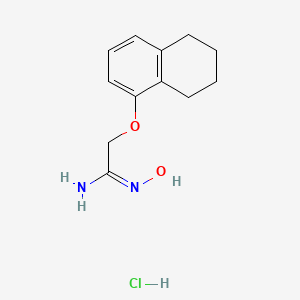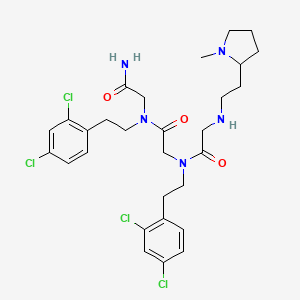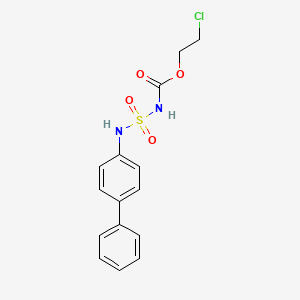
Carbamic acid, (((1,1'-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, biphenyl, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 1,1’-biphenyl-4-amine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 2-chloroethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The sulfonyl group can form strong interactions with enzyme active sites, while the chloroethyl ester can undergo hydrolysis to release active intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, bis(2-chloroethyl)-, [1,1’-biphenyl]-4,4’-diyl ester
- Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, ethyl ester
Uniqueness
Carbamic acid, (((1,1’-biphenyl)-4-ylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
116943-53-4 |
|---|---|
Molekularformel |
C15H15ClN2O4S |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
2-chloroethyl N-[(4-phenylphenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C15H15ClN2O4S/c16-10-11-22-15(19)18-23(20,21)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19) |
InChI-Schlüssel |
ZIFOUCRFRDBJLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)NC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


